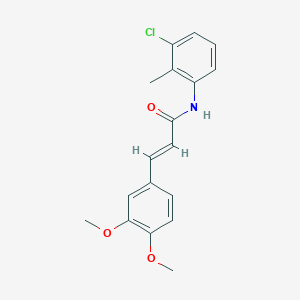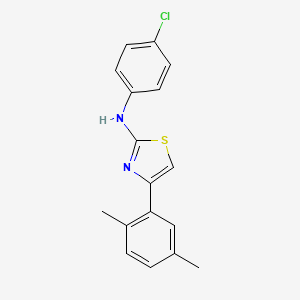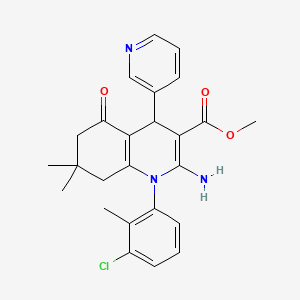
(2E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-chloro-2’,4’-dimethoxychalcone , is a chemical compound with the following structural formula:
Structure: this compound
This compound belongs to the chalcone family, which is characterized by a central α,β-unsaturated ketone moiety. Chalcones exhibit diverse biological activities and have attracted attention in medicinal chemistry and natural product research.
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of 3’-chloro-2’,4’-dimethoxychalcone. One common approach involves the Claisen-Schmidt condensation between 3-chloroacetophenone and 3,4-dimethoxybenzaldehyde. The reaction occurs under basic conditions, resulting in the formation of the chalcone product.
Industrial Production:: While not widely produced on an industrial scale, 3’-chloro-2’,4’-dimethoxychalcone can be synthesized in the laboratory using standard techniques. Optimization of reaction conditions and purification methods are essential for efficient production.
Chemical Reactions Analysis
Reactions::
Claisen-Schmidt Condensation: As mentioned earlier, this compound is synthesized via the Claisen-Schmidt condensation, which involves the nucleophilic addition of the enolate of 3,4-dimethoxybenzaldehyde to 3-chloroacetophenone.
- Base (usually sodium hydroxide or potassium hydroxide)
- Solvent (commonly ethanol or methanol)
Major Products:: The major product of the Claisen-Schmidt condensation is 3’-chloro-2’,4’-dimethoxychalcone itself.
Scientific Research Applications
3’-chloro-2’,4’-dimethoxychalcone has been investigated for various applications:
Antioxidant Properties: Chalcones, including this compound, exhibit antioxidant activity, making them relevant in the field of natural antioxidants.
Anti-Inflammatory Effects: Some studies suggest anti-inflammatory effects, potentially useful in treating inflammatory conditions.
Anticancer Potential: Chalcones have been explored for their cytotoxic effects against cancer cells.
Mechanism of Action
The precise mechanism of action for 3’-chloro-2’,4’-dimethoxychalcone remains an area of ongoing research. its effects may involve modulation of cellular signaling pathways, inhibition of enzymes, or interaction with specific receptors.
Comparison with Similar Compounds
While 3’-chloro-2’,4’-dimethoxychalcone shares structural features with other chalcones, its unique combination of substituents (chlorine, methoxy groups) sets it apart. Similar compounds include other chalcones, such as 2’,4’-dimethoxychalcone and 3’-chlorochalcone.
Properties
Molecular Formula |
C18H18ClNO3 |
|---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
(E)-N-(3-chloro-2-methylphenyl)-3-(3,4-dimethoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C18H18ClNO3/c1-12-14(19)5-4-6-15(12)20-18(21)10-8-13-7-9-16(22-2)17(11-13)23-3/h4-11H,1-3H3,(H,20,21)/b10-8+ |
InChI Key |
FATGDEAAGCFYAL-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C=CC2=CC(=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2-Methoxy-5-nitro-benzylidene)-amino]-2-methyl-3H-quinazolin-4-one](/img/structure/B11531105.png)
![2-[(6-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2,6-diethylphenyl)acetamide](/img/structure/B11531109.png)
![{2-[(4-Butoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B11531120.png)
![3-[(2-chlorophenyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B11531135.png)
![4,4'-methanediylbis{N-[(E)-(4-bromo-3-nitrophenyl)methylidene]aniline}](/img/structure/B11531137.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B11531139.png)



![Methyl 6-bromo-7-hydroxy-7-phenylbicyclo[3.1.1]heptane-6-carboxylate](/img/structure/B11531172.png)

![ethyl (4Z)-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-1-(4-methylphenyl)-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11531185.png)
![Nalpha-[(benzyloxy)carbonyl]-N-(4-iodo-2-methylphenyl)tryptophanamide](/img/structure/B11531193.png)

